Technical Guide: Discovery, Synthesis, and Application of Cyclosporin H
Executive Summary Cyclosporin H (CsH) is a cyclic undecapeptide and a stereochemical variant of the potent immunosuppressant Cyclosporin A (CsA). Unlike its parent compound, CsH displays negligible immunosuppressive acti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclosporin H (CsH) is a cyclic undecapeptide and a stereochemical variant of the potent immunosuppressant Cyclosporin A (CsA). Unlike its parent compound, CsH displays negligible immunosuppressive activity due to its inability to effectively bind cyclophilin or inhibit calcineurin. Instead, CsH has emerged as a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1) .
This guide details the structural divergence of CsH, its biological mechanism, and a validated semisynthetic protocol for converting CsA to CsH via acid-catalyzed epimerization.
Part 1: Structural Identity & Characterization[1]
The defining structural feature of Cyclosporin H is the stereochemical inversion at the 11-position amino acid. While Cyclosporin A contains L-N-methylvaline (L-MeVal) at position 11, Cyclosporin H contains D-N-methylvaline (D-MeVal) .[1][2] This single chiral inversion dramatically alters the conformational landscape of the macrocycle, abolishing its affinity for the immunophilin Cyclophilin A while creating a high-affinity pharmacophore for FPR1.
Table 1: Comparative Physicochemical Profile
Feature
Cyclosporin A (CsA)
Cyclosporin H (CsH)
CAS Number
59865-13-3
83602-39-5
Molecular Formula
C₆₂H₁₁₁N₁₁O₁₂
C₆₂H₁₁₁N₁₁O₁₂
Molecular Weight
1202.61 g/mol
1202.61 g/mol
Key Residue (Pos 11)
L-MeVal
D-MeVal
Primary Target
Cyclophilin A / Calcineurin
Formyl Peptide Receptor 1 (FPR1)
Immunosuppressive
Yes (Potent)
No (Negligible)
HPLC Retention (RP)
Elutes Earlier (e.g., ~11.7 min)
Elutes Later (e.g., ~15.2 min)
Structural Visualization
The following diagram illustrates the structural relationship and the biosynthetic/synthetic divergence between the two congeners.
Caption: Structural relationship between CsA and CsH, highlighting the stereochemical inversion at Position 11.
Part 2: Biological Mechanism[2][3]
The utility of CsH lies in its selectivity. By retaining the macrocyclic scaffold but inverting the 11-position, CsH avoids the "gain-of-function" complexation with Cyclophilin A that leads to immunosuppression. Instead, it acts as a competitive antagonist at FPR1, a G-protein coupled receptor involved in neutrophil chemotaxis and inflammation.
Mechanism of Action Workflow
Caption: Divergent signaling pathways: CsH blocks FPR1-mediated inflammation without affecting the Calcineurin immune axis.
Part 3: Synthesis and Production
While CsH can be isolated as a minor metabolite from Tolypocladium inflatum, the most efficient route for research-grade production is the semisynthesis from Cyclosporin A . This process exploits the susceptibility of the N-methylated amino acid at position 11 to acid-catalyzed epimerization.
This protocol is adapted from established methodologies (e.g., US Patent 2012/0253007) and relies on the thermodynamic stability of the D-isomer at position 11 under acidic reflux conditions.
Reagents Required:
Cyclosporin A (Starting Material)[1][2][3][4][5][6][7]
Dissolution: Dissolve 5.0 g of Cyclosporin A in 100 mL of 1,4-dioxane in a round-bottom flask.
Acidification: Add 0.75 mL of methanesulfonic acid to the solution.
Reflux (Epimerization): Attach a reflux condenser and heat the mixture to reflux (approx. 101°C) for 1 hour .
Note: The 11-position is sensitive to inversion under these conditions. Prolonged heating may degrade the peptide bond.
Equilibration: Remove heat and allow the solution to stir at room temperature for 24 to 48 hours . This allows the equilibrium to shift towards the thermodynamically stable product mixture.
Neutralization: Adjust the pH of the solution to ~9.0 using 10 M NaOH.
Extraction:
Dilute with water and extract with Dichloromethane (DCM).
Dry the organic layer over anhydrous
and filter.
Evaporate the solvent to yield a crude white solid.
Purification (Critical Step):
Recrystallization: Dissolve the crude solid in warm acetone. Allow to cool. CsH crystallizes preferentially compared to unreacted CsA or degradation byproducts.
Chromatography (Optional Polishing): If higher purity (>98%) is required, perform silica gel chromatography.
Mobile Phase: Dichloromethane/Acetone/Methanol gradients.
Detection: CsH will elute after CsA on standard Reverse Phase HPLC columns (C18), providing a clear separation window.
Experimental Workflow Diagram
Caption: Semisynthetic workflow for converting CsA to CsH via acid-catalyzed epimerization.
Part 4: Analytical Validation
To validate the synthesis, researchers must distinguish CsH from the starting material (CsA) and the potential "Iso-cyclosporin" byproduct (formed by N-to-O acyl shift).
HPLC Retention Time:
On a C18 Reverse Phase column (e.g., acetonitrile/water/TFA gradient), CsH is more hydrophobic and elutes later than CsA.
-NMR spectrum will show distinct shifts for the alpha-proton of the 11th residue due to the D-configuration.
The "fingerprint" region of the backbone amide protons will differ significantly due to the altered hydrogen-bonding network of the macrocycle.
References
Comparison of Cyclosporin Variants A and D by NMR Spectroscopy. Uchenye Zapiski Kazanskogo Universiteta. (2019).[8]
[Link]
Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. (2021).[5]
[Link]
Synthesis of Cyclosporin H (US Patent 20120253007A1).
Cyclosporin H is a potent and selective competitive antagonist of human basophil activation. Journal of Allergy and Clinical Immunology. (1995).[9][3]
[Link]
Development and validation of HPLC method for the determination of Cyclosporin A and its impurities. Journal of Pharmaceutical and Biomedical Analysis. (2009).[3]
[Link]
Cyclosporin H: Structural Pharmacology & Experimental Applications
This guide provides a comprehensive technical analysis of Cyclosporin H (CsH), focusing on its structural divergence from Cyclosporin A (CsA), its unique pharmacological status as a Formyl Peptide Receptor 1 (FPR1) antag...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of Cyclosporin H (CsH), focusing on its structural divergence from Cyclosporin A (CsA), its unique pharmacological status as a Formyl Peptide Receptor 1 (FPR1) antagonist, and its utility in dissecting immunosuppressive versus non-immunosuppressive cellular pathways.
Part 1: Executive Summary
Cyclosporin H (CsH) is a cyclic undecapeptide and a stereoisomer of the potent immunosuppressant Cyclosporin A (CsA). Unlike CsA, CsH is devoid of immunosuppressive activity due to a single chiral inversion at position 11. This structural modification renders it unable to bind cyclophilin with high affinity or inhibit calcineurin.
Instead, CsH has emerged as a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor critical for neutrophil chemotaxis and innate immunity. This distinct profile makes CsH an essential tool for researchers investigating FPR1 signaling, viral transduction efficiency, and multidrug resistance (MDR) mechanisms without the confounding variables of calcineurin inhibition.
Part 2: Chemical Structure & Physicochemical Properties
Structural Divergence from Cyclosporin A
The defining feature of CsH is the substitution of L-N-methylvaline with D-N-methylvaline at amino acid position 11.[1] While the primary sequence identity between CsA and CsH is conserved in terms of residue type, this stereochemical inversion induces a drastic conformational shift.
Cyclosporin A (CsA): Residues 11 through 7 form a characteristic open
-sheet structure, stabilized by intramolecular hydrogen bonds. This conformation is essential for binding to the immunophilin Cyclophilin A (CypA) .
Cyclosporin H (CsH): The D-configuration at position 11 disrupts this
-sheet, altering the backbone geometry such that the "effector domain" (residues 1–3, including the MeBmt side chain) cannot engage the CypA active site.
Physicochemical Data Table
Property
Value / Description
Chemical Name
5-(N-Methyl-D-valine)cyclosporin A
CAS Number
83602-39-5
Molecular Formula
C₆₂H₁₁₁N₁₁O₁₂
Molecular Weight
1202.64 g/mol
Solubility (DMSO)
~120 mg/mL (100 mM)
Solubility (Ethanol)
~60 mg/mL (50 mM)
Solubility (Water)
Insoluble
Appearance
White to off-white lyophilized solid
Purity Requirement
≥98.5% (HPLC) to avoid CsA contamination
Part 3: Biological Mechanism & Signaling Pathways[5]
Mechanism of Action: FPR1 Antagonism
CsH acts as a competitive antagonist at the FPR1 receptor, blocking the binding of formylated peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP) .[2] This blockade prevents the downstream cascade leading to neutrophil activation, superoxide anion production, and chemotaxis.
Selectivity: Highly selective for FPR1 over FPR2/ALX (unlike the pan-antagonist Boc-2).
Visualization of Signaling Blockade
The following diagram illustrates the divergent pathways of CsA and CsH. CsA enters the cell to inhibit Calcineurin, whereas CsH acts at the cell surface to block FPR1.
Caption: Divergent signaling: CsA penetrates the cell to inhibit Calcineurin, while CsH blocks FPR1 at the membrane.
Part 4: Experimental Protocols
Preparation of Stock Solutions
CsH is hydrophobic. Proper reconstitution is critical to prevent precipitation in aqueous media.
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).
Concentration: Prepare a 10 mM stock solution .
Calculation: Dissolve 1 mg of CsH (MW 1202.64) in 83.1 µL of DMSO.
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C .
Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., PBS or culture media) immediately before use to achieve a final concentration of ≤10 µM. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
FPR1 Antagonism Assay (Calcium Mobilization)
This protocol validates CsH activity by measuring the inhibition of fMLP-induced calcium flux in neutrophils or HL-60 cells.
Materials:
HL-60 cells (differentiated into neutrophil-like phenotype using DMSO).
Retention: CsH typically elutes slightly earlier or later than CsA depending on the specific column chemistry, but baseline separation requires the high-temperature method.
Part 5: References
Wenzel-Seifert, K., et al. (1991). "Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine." Journal of Immunology, 147(6), 1940-1946. Link
Nanamori, M., et al. (2006). "The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding." Journal of Immunology, 177(10), 7050-7057. Link
Stenkvist, A., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor." Pharmacology, 80, 56-64. Link
Zurini, M., et al. (1989). "Cyclosporin H: Synthesis and crystal structure determination." Helvetica Chimica Acta, 72(8), 1701-1717. Link
Walsh, G. (2017). "Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin." Pharmaceutica Analytica Acta, 8(9). Link
Cyclosporin H: The Non-Immunosuppressive FPR1 Antagonist
An In-Depth Technical Guide for Drug Discovery & Immunology Executive Summary Cyclosporin H (CsH) represents a critical tool compound in immunology and pharmacology, distinguished by a unique structural inversion that di...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery & Immunology
Executive Summary
Cyclosporin H (CsH) represents a critical tool compound in immunology and pharmacology, distinguished by a unique structural inversion that divorces it from the immunosuppressive class effects of its parent analog, Cyclosporin A (CsA). While CsA is a calcineurin inhibitor, CsH is a potent, selective inverse agonist of Formyl Peptide Receptor 1 (FPR1) .
This guide details the mechanistic basis of CsH activity, its superior specificity profile compared to Boc-peptide antagonists, and its emerging utility in enhancing lentiviral transduction via IFITM3 modulation. It provides validated protocols for quantifying FPR1 antagonism, ensuring reproducible data for researchers investigating innate immunity and inflammation.
Molecular Profile & Structural Causality
The distinct pharmacological profile of CsH arises from a single stereochemical inversion. While CsA contains L-N-methylvaline at position 11, CsH contains D-N-methylvaline .[1][2]
Cyclophilin Binding: This chiral shift at residue 11 drastically reduces affinity for cyclophilin, the intracellular receptor required for calcineurin inhibition. Consequently, CsH exhibits no immunosuppressive activity (T-cell inhibition), making it an ideal probe for isolating FPR1-mediated pathways without confounding calcineurin-dependent effects.
FPR1 Affinity: Conversely, this conformation enhances binding affinity for the orthosteric site of FPR1, acting as a competitive antagonist (or inverse agonist) against formylated peptides like fMLF.
Comparative Pharmacology Table
Feature
Cyclosporin A (CsA)
Cyclosporin H (CsH)
Primary Target
Cyclophilin / Calcineurin
Formyl Peptide Receptor 1 (FPR1)
FPR1 Affinity ()
Low / Moderate (~1-5 M)
High (~0.1 M)
Immunosuppression
Potent
None
FPR Subtype Specificity
Non-selective
Highly Selective for FPR1 (vs FPR2)
Mechanism of Action: FPR1 Antagonism[3]
FPR1 is a G-Protein Coupled Receptor (GPCR) essential for neutrophil chemotaxis and oxidative burst.[3] Upon binding bacterial or mitochondrial formyl peptides (e.g., fMLF), FPR1 couples to
proteins, triggering a cascade of calcium release and cytoskeletal reorganization.
CsH functions as a high-affinity competitive antagonist.[4] It occupies the ligand-binding pocket, preventing the conformational change required for G-protein coupling.
Pathway Visualization
The following diagram illustrates the signal transduction pathway of FPR1 and the precise intervention point of CsH.
Figure 1: Signal transduction pathway of FPR1 showing the competitive blockade by Cyclosporin H upstream of G-protein activation.[5]
Experimental Application: Validated Protocols
To ensure data integrity, experimental design must account for the lipophilicity of Cyclosporins and the rapid kinetics of GPCR calcium signaling.
This assay is the gold standard for validating CsH potency (
) against fMLF.
Reagents:
Cell Line: HL-60 (differentiated to neutrophil-like phenotype using 1.3% DMSO for 5-7 days) or primary human neutrophils.
Dye: Fluo-4 AM or Fura-2 AM.
Buffer: HBSS with 20 mM HEPES, 0.1% BSA (Essential to prevent peptide loss to plastic), pH 7.4.
Workflow Logic:
Differentiation: Undifferentiated HL-60s express low levels of FPR1. DMSO differentiation upregulates FPR1 ~50-fold, ensuring a robust signal window.
Pre-incubation: CsH is lipophilic. A 15-30 minute pre-incubation is critical to establish equilibrium before agonist addition.
Specificity Check: Always run a parallel control with WKYMVm (FPR2 agonist). CsH should inhibit fMLF but not WKYMVm.
Figure 2: Step-by-step workflow for the Calcium Mobilization Assay to determine CsH IC50.
Protocol B: Specificity Validation (FPR1 vs. FPR2)
A common error in drug development is assuming broad "formyl peptide" antagonism. CsH is highly specific.
FPR1 Test: Challenge cells with fMLF (10 nM). CsH should fully inhibit response (
).
FPR2 Test: Challenge cells with WKYMVm (1 nM). CsH should show minimal/no inhibition at concentrations < 1
.
Interpretation: If inhibition of WKYMVm is observed, check for CsH concentrations > 10
(loss of specificity) or cell viability issues.
Quantitative Data Repository
The following values represent consensus data from validated literature sources (Wenzel-Seifert et al., Stenfeldt et al.). Use these as benchmarks for assay validation.
Parameter
Assay Type
Value
Reference
(Binding)
Radioligand Binding (H-fMLF)
0.10 M
[1]
(Function)
Ca Mobilization (HL-60)
0.08 M
[1]
(Function)
Superoxide Anion Formation
0.24 M
[1]
(Function)
-Glucuronidase Release
0.45 M
[1]
(Receptor)
Equilibrium Dissociation
90 nM
[2]
Genetic Note: The FPR1 V101L polymorphism (common in Han Chinese populations) has been shown to increase FPR1 affinity for Cyclosporins.[6] Researchers using primary cells from diverse donors should genotype for rs2070745 if variability in
Beyond FPR1 antagonism, recent high-impact studies have identified CsH as a potent enhancer of lentiviral transduction in Hematopoietic Stem Cells (HSPCs).
Mechanism: This effect is independent of FPR1 . CsH degrades IFITM3 (Interferon-induced transmembrane protein 3), a restriction factor that blocks viral entry.[7]
Utility: CsH treatment (approx. 8
M) increases transduction efficiency up to 10-fold in clinically relevant CD34+ cells without the toxicity associated with CsA [4].
Significance: For gene therapy developers, CsH provides a dual advantage: enhancing vector uptake (anti-IFITM3) while avoiding T-cell suppression (non-calcineurin inhibitor).
References
Cyclosporin H is a potent and selective formyl peptide receptor antagonist.
Source: Wenzel-Seifert K, et al. J Immunol. 1991.
Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine.
Source: de Paulis A, et al. J Allergy Clin Immunol. 1996.
V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins.
Source: Zhang Y, et al. Biochem J. 2010.
Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.
Source: Petrillo C, et al. Cell Stem Cell. 2018.
Technical Deep Dive: Cyclosporin H as a Selective FPR1 Antagonist in Leukocyte Chemotaxis
Executive Summary Cyclosporin H (CsH) represents a critical pharmacological probe for distinguishing Formyl Peptide Receptor 1 (FPR1)-mediated signaling from general immunomodulation. Unlike its parent compound Cyclospor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclosporin H (CsH) represents a critical pharmacological probe for distinguishing Formyl Peptide Receptor 1 (FPR1)-mediated signaling from general immunomodulation. Unlike its parent compound Cyclosporin A (CsA), CsH is devoid of immunosuppressive activity because it fails to bind cyclophilin and consequently does not inhibit calcineurin. Instead, CsH acts as a potent, selective inverse agonist at FPR1, effectively blocking leukocyte chemotaxis induced by bacterial formyl peptides (e.g., fMLP). This guide details the mechanistic basis of CsH activity, provides validated protocols for its use in chemotaxis assays, and offers a framework for interpreting inhibition data.
Pharmacological Profile & Selectivity
The utility of CsH lies in its structural specificity. While CsA binds cyclophilin to form a complex that inhibits calcineurin (blocking NF-AT activation), CsH contains a stereochemical inversion at position 11 (D-MeVal instead of L-MeVal).[1] This single modification abolishes cyclophilin binding while enhancing affinity for the transmembrane domain of FPR1.
Table 1: Comparative Pharmacological Profile
Feature
Cyclosporin A (CsA)
Cyclosporin H (CsH)
Primary Target
Cyclophilin (Calcineurin pathway)
Formyl Peptide Receptor 1 (FPR1)
Mechanism
Phosphatase Inhibition
GPCR Inverse Agonism/Antagonism
Immunosuppression
Potent (T-cell suppression)
Negligible
FPR1 Affinity (Ki)
Low / Non-specific
~0.1 µM (High Affinity)
FPR2 (FPRL1) Activity
Negligible
Negligible (High Selectivity)
Key Application
Transplant rejection, Autoimmunity
FPR1-specific probe, Chemotaxis inhibition
Mechanism of Action: FPR1 Signal Transduction
FPR1 is a G-protein-coupled receptor (GPCR) that detects N-formyl peptides released by bacteria or damaged mitochondria. Upon activation, FPR1 couples to
proteins, triggering a cascade involving Phospholipase C (PLC), Calcium () mobilization, and actin polymerization required for cell migration.
CsH Mechanism: CsH binds to the FPR1 transmembrane pocket, locking the receptor in an inactive conformation (inverse agonism) and sterically hindering the binding of agonists like fMLP.
Visualization: FPR1 Signaling & CsH Inhibition
Figure 1: Signal transduction pathway of FPR1-mediated chemotaxis. CsH acts upstream, preventing the G-protein coupling cascade essential for cytoskeletal remodeling.
Experimental Protocols
To validate CsH activity, researchers typically employ a Transwell (Boyden Chamber) migration assay. The following protocol is designed for human neutrophils (PMNs) or differentiated HL-60 cells.
Protocol A: Neutrophil Isolation (Brief)
Note: High purity (>95%) and viability are critical. Endotoxin-free reagents are mandatory to prevent pre-activation.
Source: Fresh human whole blood (EDTA or Heparin).
Separation: Layer blood over a density gradient (e.g., Polymorphprep™ or Ficoll-Paque).
Centrifugation: 500 x g for 30-35 mins at 20°C (brake off).
Collection: Harvest the PMN band (distinct from PBMCs).
Lysis: Hypotonic lysis of residual RBCs.
Resuspension: Resuspend in HBSS + 0.1% BSA (Chemotaxis Buffer) to
Objective: Quantify the IC50 of CsH against fMLP-induced migration.
Materials:
Transwell plates (3 µm pore size for neutrophils).
Chemoattractant: fMLP (10 nM final concentration).
Inhibitor: Cyclosporin H (Stock 10 mM in DMSO).
Detection: Calcein-AM or ATP luminescence (CellTiter-Glo).
Step-by-Step Workflow:
Compound Preparation:
Prepare serial dilutions of CsH in Chemotaxis Buffer (Range: 1 nM to 10 µM).
Control 1: Vehicle (DMSO matched).
Control 2: CsA (Negative control for FPR1 specificity).
Pre-incubation (Critical Step):
Incubate neutrophils (
) with CsH dilutions for 15-30 minutes at 37°C. This allows equilibrium binding to FPR1 before exposure to the gradient.
Chamber Assembly:
Lower Chamber: Add 600 µL of fMLP (10 nM) or Buffer (Random Migration Control).
Upper Chamber: Carefully pipette 100 µL of the CsH-pre-treated cell suspension.
Migration:
Incubate for 45-60 minutes at 37°C, 5%
.
Quantification:
Remove upper inserts.
Quantify cells in the lower chamber using ATP luminescence or fluorescence (if pre-loaded with Calcein-AM).
Calculate % Inhibition relative to Vehicle + fMLP.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the CsH inhibition assay. The pre-treatment step is vital for establishing receptor occupancy.
Data Analysis & Integrity Checks
When analyzing results, the data should follow a sigmoidal dose-response curve.
Expected Quantitative Values
Parameter
Value
Interpretation
fMLP EC50
~1-10 nM
Concentration of fMLP needed for half-max migration (without inhibitor).
CsH IC50
~0.1 - 0.5 µM
Concentration of CsH needed to inhibit 50% of fMLP-induced migration.
CsA IC50
> 10 µM
CsA should show minimal inhibition at physiological doses.
Troubleshooting & Validation
Self-Validating Control: If CsH inhibits migration but CsA does not, the effect is FPR1-mediated. If both inhibit, the effect may be due to non-specific toxicity or solvent (DMSO) effects.
Viability Check: Perform a Trypan Blue exclusion or LDH release assay on cells treated with the highest CsH concentration (10 µM) to ensure inhibition is not due to cell death.
Reversibility: CsH binding is reversible. Washing cells after pre-incubation should restore chemotactic ability, distinguishing it from irreversible antagonists.
References
de Paulis, A., et al. (1996).[2] "Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine." Journal of Allergy and Clinical Immunology.
Wenzel-Seifert, K., et al. (1991). "Cyclosporin H: A potent and selective inhibitor of formylpeptide-induced superoxide anion formation in human neutrophils."[3] Journal of Immunology.
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor."[4] Inflammation.[5]
Cantrell, D. A., & Smith, K. A. (1984). "The interleukin-2 T-cell system: a new cell growth model." Science (Context for CsA vs CsH mechanism).
Cyclosporin H: The Stereochemical Switch & Its Pharmacological Utility
Technical Guide for Research & Drug Development Executive Summary Cyclosporin H (CsH) represents a masterclass in structure-activity relationship (SAR).[1] While it shares the cyclic undecapeptide scaffold of the blockbu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Research & Drug Development
Executive Summary
Cyclosporin H (CsH) represents a masterclass in structure-activity relationship (SAR).[1] While it shares the cyclic undecapeptide scaffold of the blockbuster immunosuppressant Cyclosporin A (CsA), a single stereochemical inversion at position 11 renders it devoid of calcineurin-inhibitory activity. For decades, this defined CsH merely as a "negative control."[1] However, modern literature has repositioned CsH as a high-value pharmacological probe with two distinct, potent activities: selective antagonism of Formyl Peptide Receptor 1 (FPR1) and enhancement of Lentiviral transduction via IFITM3 inhibition .[1]
This guide synthesizes the mechanistic basis, experimental utility, and protocols for CsH, designed for scientists requiring precise pathway modulation.[1]
The Structural Basis of Divergence
The functional distinction between CsA and CsH is governed by the residue at position 11.
Cyclosporin A (CsA): Contains L-N-methylvaline at position 11.[1][2] This configuration allows high-affinity binding to Cyclophilin A (CypA), forming a complex that inhibits Calcineurin (CaN), blocking NFAT dephosphorylation and T-cell activation.[1]
Cyclosporin H (CsH): Contains D-N-methylvaline at position 11.[1][2] This steric inversion disrupts the binding interface required for the CypA-CsH complex to dock with Calcineurin. Consequently, CsH is non-immunosuppressive .[1][3]
Key Implication: In any study attributing an effect to Calcineurin inhibition using CsA, CsH is the mandatory negative control. If CsH replicates the effect of CsA, the mechanism is Calcineurin-independent (likely involving P-gp or FPRs).
Figure 1: Mechanistic Divergence of Cyclosporin Variants
Caption: CsA acts via the Calcineurin-NFAT axis. CsH, due to the D-MeVal shift, bypasses this pathway, instead acting as a specific FPR1 antagonist and IFITM3 inhibitor.[1]
Primary Application: FPR1 Antagonism
CsH is the gold standard antagonist for Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor critical for neutrophil chemotaxis and superoxide generation.[1][4]
Selectivity: CsH is highly selective for FPR1 over FPR2 (also known as FPRL1).[1]
Potency: It inhibits fMLP-induced effects in the nanomolar range.[5][6][7]
Mechanism: Competitive antagonism at the ligand-binding domain.
Comparative Potency Data
Compound
Target
Mechanism
Ki / IC50 (Approx)
Primary Utility
Cyclosporin H
FPR1
Competitive Antagonist
Ki: 0.1 µM
Probing FPR1-mediated inflammation
Cyclosporin A
Calcineurin
Phosphatase Inhibitor
IC50: ~5-10 nM
Immunosuppression
Boc-PLPLP
FPR1
Antagonist
Ki: ~1.4 µM
Older, less potent FPR1 tool
Protocol: Neutrophil Calcium Mobilization Assay
Objective: Verify FPR1-mediated calcium flux using CsH as a specific blocker.
Cell Prep: Isolate human neutrophils (PMNs) from whole blood using dextran sedimentation and Ficoll-Paque gradient.[1] Resuspend at
Dye Loading: Incubate PMNs with Fura-2-AM (2 µM) for 30 min at 37°C. Wash 2x to remove extracellular dye.[1]
Pre-incubation (Critical Step):
Aliquot cells into cuvettes/plate.
Experimental Group: Add Cyclosporin H (1 µM final concentration).
Control Group: Add Vehicle (DMSO 0.1%).
Incubate for 5–10 minutes at 37°C. (Note: CsH acts rapidly; long pre-incubation is not required).
Stimulation: Inject fMLP (10–100 nM) to trigger FPR1.[1]
Readout: Monitor fluorescence ratio (340/380 nm).
Result: Vehicle cells will show a rapid transient spike in intracellular
.[1] CsH-treated cells should show >90% attenuation of this spike.
Specificity Check: Stimulate with IL-8 (CXCR1/2 agonist) or C5a .[1] CsH should not inhibit these responses, confirming FPR1 specificity.
Modern Application: Gene Therapy & IFITM3
Recent literature (e.g., Petrillo et al., 2018) identified CsH as a potent enhancer of Lentiviral (LV) transduction in Hematopoietic Stem/Progenitor Cells (HSPCs).[1]
The Barrier: HSPCs constitutively express IFITM3 (Interferon-Induced Transmembrane Protein 3), which restricts viral entry/fusion.[1][8]
The CsH Solution: CsH degrades or functionally blocks IFITM3, increasing transduction efficiency by 5-10 fold without the toxicity or antiproliferative effects of CsA.
Protocol: CsH-Enhanced Lentiviral Transduction
Objective: Maximize gene transfer into CD34+ HSPCs.
Culture: Thaw CD34+ cells and culture in SCGM media with cytokines (SCF, TPO, FLT3-L) for 24 hours.
Add Cyclosporin H to the transduction mix at 8–10 µM .
Note: CsA is often used at 4–8 µM, but CsH allows higher dosing due to lower toxicity.[1]
Incubation: Expose cells to virus + CsH for 16 hours .
Wash: Wash cells 2x with PBS to remove CsH and unbound virus.
Assessment: Culture for 7–14 days and assess Vector Copy Number (VCN) via qPCR or transgene expression via Flow Cytometry.
Figure 2: Experimental Workflow for Transduction Enhancement
Caption: Workflow comparing standard vs. CsH-enhanced lentiviral transduction. CsH overcomes the IFITM3 innate immune barrier.[8]
Safety & Toxicology Profile
For drug development professionals considering CsH as a therapeutic candidate or excipient:
Nephrotoxicity: CsH displays significantly reduced nephrotoxicity compared to CsA.[1] The renal vasoconstriction associated with CsA is largely calcineurin-dependent.
MDR Interaction: CsH interacts with P-glycoprotein (ABCB1) but is generally less potent than the dedicated inhibitor PSC-833 (Valspodar).[1] However, it can still alter the pharmacokinetics of co-administered P-gp substrates.
References
Wenzel-Seifert, K., et al. (1991).[1][5] Differential inhibition of human neutrophil activation by cyclosporins A, D, and H. Cyclosporin H is a potent and effective inhibitor of formyl peptide-induced superoxide formation.[5] Journal of Immunology.[5]
Petrillo, C., et al. (2018).[1][3] Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells.[8] Cell Stem Cell.[1]
de Paulis, A., et al. (1996).[1] Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine. Journal of Allergy and Clinical Immunology.
Zurini, M., et al. (1989).[1] Utility of Cyclosporin H as a negative control for Cyclosporin A in studies of T-cell activation. (Foundational mechanistic reference regarding Calcineurin independence).
Cyclosporin H: A Multifaceted Modulator of Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Cyclosporin H (CsH) is a non-immunosuppressive cyclic undecapeptide t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclosporin H (CsH) is a non-immunosuppressive cyclic undecapeptide that has emerged as a significant modulator of the innate immune system. Unlike its well-known analogue, Cyclosporin A (CsA), which primarily targets adaptive immunity through calcineurin inhibition, CsH exerts its effects through distinct molecular pathways. This guide provides a comprehensive technical overview of the current understanding of CsH's function in innate immunity, with a focus on its two primary mechanisms of action: the antagonism of Formyl Peptide Receptor 1 (FPR1) and the inhibition of the interferon-inducible transmembrane protein 3 (IFITM3). We delve into the cellular consequences of these interactions, particularly on neutrophils and macrophages, and provide detailed experimental protocols to facilitate further research in this area. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development, offering insights into the therapeutic potential of Cyclosporin H in inflammatory diseases and viral infections.
Introduction: Beyond Immunosuppression - A New Role for a Cyclosporin Analogue
The cyclosporins are a family of cyclic peptides originally isolated from the fungus Tolypocladium inflatum.[1] While Cyclosporin A (CsA) has revolutionized organ transplantation and the treatment of autoimmune diseases due to its potent immunosuppressive properties, other members of this family exhibit surprisingly different biological activities.[2][3] Cyclosporin H (CsH) stands out as a prime example of this functional divergence. Structurally similar to CsA, a single amino acid substitution dramatically alters its interaction with host proteins, rendering it devoid of the significant immunosuppressive effects associated with CsA.[1] Instead, CsH has been shown to be a potent modulator of the innate immune system, the body's first line of defense against pathogens and cellular stress.
The innate immune system relies on a diverse array of cells, including neutrophils, macrophages, and dendritic cells, which express a range of pattern recognition receptors (PRRs) to detect conserved molecular structures on microbes (pathogen-associated molecular patterns or PAMPs) and endogenous danger signals (damage-associated molecular patterns or DAMPs). This recognition triggers a rapid and coordinated response, including inflammation, phagocytosis, and the production of cytokines and chemokines, to eliminate the threat and initiate tissue repair.
This guide will explore the intricate ways in which Cyclosporin H interfaces with key components of the innate immune system, offering a detailed examination of its molecular targets and cellular effects. By understanding these mechanisms, we can begin to unlock the therapeutic potential of CsH in a range of conditions where the innate immune response plays a critical role.
Molecular Mechanisms of Cyclosporin H Action
Cyclosporin H's influence on innate immunity is primarily attributed to its interaction with two distinct molecular targets: the Formyl Peptide Receptor 1 (FPR1) and the Interferon-Inducible Transmembrane Protein 3 (IFITM3).
Antagonism of Formyl Peptide Receptor 1 (FPR1)
FPR1 is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes.[4] It recognizes N-formylated peptides, which are common components of bacterial proteins and are also released from damaged mitochondria.[4] Activation of FPR1 triggers a cascade of pro-inflammatory and chemotactic responses, guiding neutrophils to sites of infection or injury.
Cyclosporin H acts as a potent and selective competitive antagonist of FPR1.[5] By binding to the receptor, CsH prevents the binding of its natural ligands, such as the bacterial peptide f-Met-Leu-Phe (fMLP), thereby inhibiting downstream signaling pathways. This blockade has been shown to effectively abrogate several key neutrophil functions, including:
Chemotaxis: The directed migration of neutrophils towards a chemical gradient.
Superoxide Production: The generation of reactive oxygen species (ROS) as part of the oxidative burst to kill pathogens.
Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.
The inhibitory effect of CsH on FPR1 is highly specific, with minimal impact on other chemoattractant receptors.[6] This specificity makes CsH a valuable tool for dissecting the role of FPR1 in various inflammatory processes and positions it as a potential therapeutic agent for conditions characterized by excessive neutrophil activation.
Figure 1: Inhibition of FPR1 Signaling by Cyclosporin H.
Inhibition of Interferon-Inducible Transmembrane Protein 3 (IFITM3)
IFITM3 is a key component of the intrinsic innate immune system that restricts the entry of a broad range of viruses into host cells.[6] Upon viral infection, interferons upregulate the expression of IFITM3, which then localizes to endosomal and lysosomal compartments. Here, it is thought to alter membrane fluidity and curvature, thereby preventing the fusion of the viral envelope with the host cell membrane and trapping the virus in a non-productive state.[7]
Recent studies have revealed a novel function of Cyclosporin H as an inhibitor of IFITM3-mediated viral restriction.[8] The proposed mechanism involves the redistribution of IFITM3 from its site of action in the endosomes to the Golgi apparatus.[1][9] This relocalization effectively removes the antiviral barrier, allowing for more efficient viral entry. While the precise molecular interactions driving this redistribution are still under investigation, it has been observed that prolonged exposure to CsH can also lead to the degradation of IFITM3, particularly when the protein is expressed at low levels.[1]
This ability of CsH to overcome an innate immune barrier has significant implications for gene therapy, where lentiviral vectors are often used for gene delivery.[3][10] By enhancing the transduction efficiency of these vectors, CsH could improve the efficacy and reduce the required dosage of lentiviral-based therapies.[3]
Figure 2: Cyclosporin H-mediated Inhibition of IFITM3 Antiviral Activity.
Cellular Effects of Cyclosporin H on Innate Immune Cells
The molecular interactions of CsH translate into significant functional consequences for key innate immune cells.
Neutrophils: Taming the First Responders
As the most abundant leukocytes in human circulation, neutrophils are critical first responders to infection and inflammation. Their primary functions include chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). Through its potent antagonism of FPR1, CsH significantly dampens neutrophil activation.
Table 1: Summary of the effects of Cyclosporin H on neutrophil functions.
The ability of CsH to selectively inhibit FPR1-mediated neutrophil activation without causing broad immunosuppression makes it an attractive candidate for treating inflammatory conditions driven by excessive neutrophil infiltration and activity.
Macrophages: An Area for Further Investigation
Macrophages are highly plastic innate immune cells that play diverse roles in host defense, inflammation, and tissue homeostasis. They can be broadly categorized into two main polarization states: the pro-inflammatory M1 phenotype, which is involved in pathogen killing, and the anti-inflammatory M2 phenotype, which contributes to tissue repair and immune regulation.[11]
The effects of CsH on macrophage function are less well-characterized compared to its effects on neutrophils. While its close analog, CsA, has been shown to modulate macrophage activity, including the suppression of pro-inflammatory cytokine production, these effects are largely dependent on its interaction with cyclophilins, a pathway not significantly engaged by CsH.[2][12] One study found that CsH was inactive in inhibiting macrophage-mediated T-cell activation, a process where CsA is effective.[13]
There is a clear need for further research to elucidate the direct effects of CsH on macrophage functions such as:
Phagocytosis: The engulfment of pathogens, cellular debris, and other particles.
Polarization: The differentiation into M1 or M2 phenotypes.
Cytokine Production: The secretion of key innate immune mediators like TNF-α, IL-6, and IL-1β.
Understanding how CsH influences these critical macrophage functions will be essential for a complete picture of its immunomodulatory profile and for identifying its full therapeutic potential.
Experimental Protocols for Investigating Cyclosporin H Function
To facilitate further research into the role of Cyclosporin H in innate immunity, this section provides detailed, step-by-step methodologies for key experiments.
This protocol describes a classic method to assess the effect of CsH on neutrophil migration towards an FPR1 agonist.
Materials:
Freshly isolated human neutrophils
RPMI 1640 medium with 0.1% BSA
Cyclosporin H (in DMSO, final DMSO concentration <0.1%)
f-Met-Leu-Phe (fMLP)
Boyden chamber with 3-5 µm pore size polycarbonate filters
Calcein-AM or other suitable fluorescent dye for cell labeling
Fluorescence plate reader
Procedure:
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
Cell Labeling: Resuspend isolated neutrophils in RPMI 1640/0.1% BSA at 1 x 10^6 cells/mL and label with Calcein-AM according to the manufacturer's instructions.
Pre-treatment with CsH: Incubate the labeled neutrophils with various concentrations of CsH or vehicle control (DMSO) for 30 minutes at 37°C.
Assay Setup:
Add fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber.
Place the filter membrane over the lower wells.
Add the pre-treated neutrophil suspension to the upper wells.
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
Quantification:
After incubation, remove the non-migrated cells from the top of the filter.
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
Data Analysis: Calculate the percentage of inhibition of chemotaxis by CsH compared to the vehicle control.
This protocol outlines a method to investigate the effect of CsH on the phagocytic capacity of macrophages.
Materials:
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1 differentiated with PMA)
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
Cyclosporin H
Fluorescently labeled latex beads or zymosan particles
Trypan blue
Flow cytometer or fluorescence microscope
Procedure:
Macrophage Culture: Culture MDMs or differentiated THP-1 cells in a 24-well plate until adherent.
Pre-treatment with CsH: Treat the macrophages with various concentrations of CsH or vehicle control for 1-2 hours.
Phagocytosis: Add fluorescent beads to the cells at a ratio of approximately 10:1 (beads:cell) and incubate for 1-2 hours at 37°C.
Washing: Gently wash the cells three times with cold PBS to remove non-phagocytosed beads.
Quenching: Add Trypan blue to quench the fluorescence of any remaining extracellular beads.
Analysis:
Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity.
Fluorescence Microscopy: Visualize and quantify the number of beads per cell.
Data Analysis: Determine if CsH treatment alters the phagocytic capacity of the macrophages.
Analysis of Macrophage Polarization (M1/M2 Marker Expression)
This protocol describes how to assess the effect of CsH on macrophage polarization using flow cytometry and qPCR.
Materials:
Human MDMs
M-CSF (for M0 macrophage generation)
LPS and IFN-γ (for M1 polarization)
IL-4 and IL-13 (for M2 polarization)
Cyclosporin H
Fluorescently conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206)
RNA isolation kit
qRT-PCR reagents and primers for M1 genes (e.g., TNF, IL6, NOS2) and M2 genes (e.g., ARG1, MRC1)
Procedure:
Macrophage Differentiation and Polarization:
Differentiate human monocytes into M0 macrophages using M-CSF.
Polarize M0 macrophages into M1 by treating with LPS and IFN-γ, or into M2 by treating with IL-4 and IL-13.
Include a condition where cells are co-treated with polarizing stimuli and CsH.
Flow Cytometry Analysis:
After 24-48 hours of polarization, harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.
Analyze the expression of these markers by flow cytometry.
qPCR Analysis:
Lyse a separate set of polarized cells and isolate total RNA.
Perform qRT-PCR to measure the gene expression of M1 and M2 markers.
Data Analysis: Compare the expression of M1 and M2 markers in the presence and absence of CsH to determine its effect on macrophage polarization.
Measurement of Cytokine Production (ELISA)
This protocol details the use of ELISA to quantify the effect of CsH on cytokine secretion from macrophages.
Materials:
Human MDMs or macrophage cell line
LPS or other stimuli
Cyclosporin H
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
Cell Culture and Treatment:
Seed macrophages in a 96-well plate.
Pre-treat the cells with CsH for 1 hour.
Stimulate the cells with LPS.
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
ELISA: Perform ELISA for the cytokines of interest according to the manufacturer's protocol.
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the supernatants. Compare the cytokine levels in CsH-treated and untreated cells.
Investigation of IFITM3 Localization and Expression
This protocol provides methods to study the effect of CsH on IFITM3 protein levels and subcellular localization.
Materials:
Cells expressing IFITM3 (e.g., A549 cells treated with IFN-α, or a stable cell line)
Cyclosporin H
Lysis buffer for Western blotting
Antibodies against IFITM3 and a loading control (e.g., β-actin)
Reagents and equipment for SDS-PAGE and Western blotting
Reagents for immunofluorescence staining (fixative, permeabilization buffer, secondary antibodies)
Confocal microscope
Procedure:
Western Blotting for IFITM3 Expression:
Treat cells with CsH for various time points (e.g., 1.5, 4, 16 hours).
Lyse the cells and perform Western blotting using an anti-IFITM3 antibody to assess protein levels.
Immunofluorescence for IFITM3 Localization:
Grow cells on coverslips and treat with CsH.
Fix, permeabilize, and stain the cells with an anti-IFITM3 antibody and a marker for the Golgi apparatus (e.g., anti-GM130).
Visualize the subcellular localization of IFITM3 using a confocal microscope.
Data Analysis:
Quantify IFITM3 protein bands from the Western blot.
Analyze the colocalization of IFITM3 with the Golgi marker in the immunofluorescence images.
Therapeutic Potential and Future Directions
The unique immunomodulatory profile of Cyclosporin H opens up several exciting avenues for therapeutic development.
Anti-inflammatory Agent: By selectively targeting FPR1-mediated neutrophil activation, CsH has the potential to be a powerful anti-inflammatory drug for conditions such as ischemia-reperfusion injury, acute respiratory distress syndrome (ARDS), and certain autoimmune diseases where neutrophil-driven tissue damage is a key pathological feature.[5]
Enhancer of Gene Therapy: The ability of CsH to overcome the IFITM3-mediated restriction to viral entry could significantly improve the efficiency of lentiviral-based gene therapies for a variety of genetic disorders.[3][10] This could lead to more effective treatments with lower vector doses, reducing the risk of insertional mutagenesis and other side effects.
Antiviral Therapy: While CsH inhibits an antiviral protein, its potential role in viral infections is complex. In situations where an overactive inflammatory response contributes significantly to the pathology (e.g., severe influenza), the anti-inflammatory effects of CsH via FPR1 antagonism might be beneficial.[5]
Future research should focus on further elucidating the effects of CsH on other innate immune cells, particularly macrophages and dendritic cells. In vivo studies in relevant disease models are also crucial to validate the therapeutic potential of CsH and to determine its safety and efficacy.
Comparative Analysis: Cyclosporin H vs. Cyclosporin A
To fully appreciate the unique properties of Cyclosporin H, it is essential to compare it with its well-known counterpart, Cyclosporin A.
Feature
Cyclosporin H (CsH)
Cyclosporin A (CsA)
Primary Immune Target
Innate Immunity
Adaptive Immunity (primarily T-cells)
Molecular Mechanism
FPR1 Antagonist, IFITM3 Inhibitor
Calcineurin Inhibitor (via cyclophilin binding)
Effect on T-cell Activation
Minimal
Potent Inhibition
Immunosuppressive Activity
Lacks significant immunosuppression
Potent Immunosuppressant
Primary Cellular Effects
Inhibition of neutrophil activation, Overcoming viral restriction
Inhibition of T-cell proliferation and cytokine production
Therapeutic Applications
Potential for inflammatory diseases, gene therapy enhancement, and viral infections
Organ transplant rejection, autoimmune diseases
Table 2: A comparative overview of Cyclosporin H and Cyclosporin A.
Conclusion
Cyclosporin H represents a fascinating example of how subtle structural changes in a molecule can lead to profoundly different biological activities. By moving beyond the shadow of its immunosuppressive sibling, CsA, researchers have uncovered a potent modulator of the innate immune system with a unique dual mechanism of action. Its ability to selectively dampen neutrophil-mediated inflammation and to enhance the efficiency of viral gene delivery positions CsH as a promising candidate for further investigation and development. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule and to pave the way for novel therapeutic strategies for a range of challenging diseases.
References
CYCLOSPORIN H: A NOVEL ANTI-INFLAMMATORY THERAPY FOR INFLUENZA FLU PATIENTS. (n.d.). PubMed. Retrieved from [Link]
Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus. (2023). National Institutes of Health. Retrieved from [Link]
Cyclosporine A Regulates Influenza A Virus-induced Macrophages Polarization and Inflammatory Responses by Targeting Cyclophilin A. (2022). National Institutes of Health. Retrieved from [Link]
Cyclosporin H Improves the Multi-Vector Lentiviral Transduction of Murine Haematopoietic Progenitors and Stem Cells. (2020). Scientific Reports, 10(1), 1835. Retrieved from [Link]
Effect of M1–M2 Polarization on the Motility and Traction Stresses of Primary Human Macrophages. (n.d.). National Institutes of Health. Retrieved from [Link]
M1 and M2 Macrophage Markers. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
Differential inhibition of human neutrophil activation by cyclosporins A, D, and H. Cyclosporin H is a potent and effective inhibitor of formyl peptide-induced superoxide formation. (1991). The Journal of Immunology, 147(6), 1931-1937. Retrieved from [Link]
Cyclosporin H boosts uptake of gene therapy in SCD newborn stem cells. (2024). Sickle Cell Disease News. Retrieved from [Link]
Regulation of macrophage Fc receptor expression and phagocytosis by histidine-rich glycoprotein. (n.d.). PubMed. Retrieved from [Link]
Antiviral Protection by IFITM3 In Vivo. (n.d.). National Institutes of Health. Retrieved from [Link]
Macrophages as targets for inhibition by cyclosporine. (n.d.). PubMed. Retrieved from [Link]
Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. (2018). Cell Stem Cell, 23(6), 820-832.e9. Retrieved from [Link]
Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. (2019). Frontiers in Immunology, 10, 1132. Retrieved from [Link]
Reporter macrophage polarization. Lentivirus and cyclosporine... (n.d.). ResearchGate. Retrieved from [Link]
Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells. (2018). National Institutes of Health. Retrieved from [Link]
Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. (n.d.). National Institutes of Health. Retrieved from [Link]
Attenuation of IFITM proteins' antiviral activity through sequestration into intraluminal vesicles of late endosomes. (n.d.). PubMed Central. Retrieved from [Link]
Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus. (2023). Biomolecules, 13(6), 937. Retrieved from [Link]
Inhibition of phagocytes by cyclosporin in vitro. (n.d.). PubMed. Retrieved from [Link]
The effect of cyclosporine on macrophage oxidative burst potential during graft-versus-host reactions in mice. (n.d.). PubMed. Retrieved from [Link]
A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages. (n.d.). National Institutes of Health. Retrieved from [Link]
Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications. (2019). Frontiers in Immunology, 10, 643. Retrieved from [Link]
Fluorescent Detection of Phagocytosis in Macrophages. (2014). The Fleischman Lab. Retrieved from [Link]
Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus. (2023). Biomolecules, 13(6), 937. Retrieved from [Link]
Cyclosporine A induces IFITM3 relocalization irrespective of the... (n.d.). ResearchGate. Retrieved from [Link]
Attenuation of IFITM proteins' antiviral activity through sequestration into intraluminal vesicles of late endosomes. (n.d.). PubMed Central. Retrieved from [Link]
In Vitro Polarization of Murine Macrophage Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays. (n.d.). Bio-protocol. Retrieved from [Link]
Effect of Cyclosporin A on Inflammatory Cytokine Production by Human Alveolar Macrophages. (n.d.). PubMed. Retrieved from [Link]
Fat Phagocytosis Promotes Anti-Inflammatory Responses of Macrophages in a Mouse Model of Osteonecrosis. (2024). International Journal of Molecular Sciences, 25(14), 7794. Retrieved from [Link]
A modified cyclosporine enhances lentivector transduction ex vivo and in vivo by degrading IFITM3. (2025). bioRxiv. Retrieved from [Link]
Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). National Institutes of Health. Retrieved from [Link]
Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages. (2019). Frontiers in Immunology, 10, 1132. Retrieved from [Link]
Phagocytosis Assay Kit (IgG FITC). (n.d.). Interchim. Retrieved from [Link]
CYTOKINE ELISA. (2011). Bowdish Lab. Retrieved from [Link]
Polarization and Characterization of M1 and M2 Human Monocyte-Derived Macrophages on Implant Surfaces. (2024). Journal of Visualized Experiments, (208), e66938. Retrieved from [Link]
Regulation of macrophage phagocytosis. (n.d.). PubMed. Retrieved from [Link]
A modified cyclosporine enhances lentivector transduction ex vivo and in vivo by degrading IFITM3. (2025). ResearchGate. Retrieved from [Link]
Comprehensive Immunofluorescence Protocols: IF Protocol Hub. (n.d.). Retrieved from [Link]
In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors. (2021). ResearchGate. Retrieved from [Link]
Can anyone share advice for detecting cytokines in serum (inflammation model)? (2012). ResearchGate. Retrieved from [Link]
Interferon‐inducible phospholipids govern IFITM3‐dependent endosomal antiviral immunity. (n.d.). AIR Unimi. Retrieved from [Link]
Inflammation Decreases Ciclosporin Metabolism in Allogeneic Hematopoietic Stem Cell Transplantation Recipients. (n.d.). National Institutes of Health. Retrieved from [Link]
Is there a step by step protocol to polarize RAW 267.4 macrophages? (2018). ResearchGate. Retrieved from [Link]
UNIT 4.3 Immunofluorescence Staining. (n.d.). National Institutes of Health. Retrieved from [Link]
Effect of cyclosporine A on the non-specific, innate antiviral immunity of mice. (n.d.). PubMed. Retrieved from [Link]
Targeted Inhibition of FPR1-Mediated Leukocyte Chemotaxis using Cyclosporin H
[1] Abstract This application note details a standardized protocol for utilizing Cyclosporin H (CsH) as a selective pharmacological tool to inhibit Formyl Peptide Receptor 1 (FPR1)-mediated leukocyte chemotaxis.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This application note details a standardized protocol for utilizing Cyclosporin H (CsH) as a selective pharmacological tool to inhibit Formyl Peptide Receptor 1 (FPR1)-mediated leukocyte chemotaxis.[1] Unlike its structural analog Cyclosporin A (CsA), CsH acts as a potent FPR1 antagonist/inverse agonist without immunosuppressive calcineurin-inhibitory activity.[1] This distinction makes CsH the reagent of choice for dissecting neutrophil responses to bacterial formylated peptides (e.g., fMLP) without confounding T-cell suppression or off-target signaling.
Introduction & Mechanism of Action
The Biological Context
Neutrophils are the first responders of the innate immune system, migrating toward sites of infection via chemotactic gradients.[2] A primary driver of this migration is the recognition of bacterial N-formyl peptides by FPR1 , a G-protein coupled receptor (GPCR).
The Role of Cyclosporin H
While Cyclosporin A is widely known for inhibiting calcineurin (and thus T-cell activation), Cyclosporin H is a stereoisomer (containing N-methyl-D-valine at position 11) that lacks this activity.[1][3][4] Instead, CsH binds to FPR1 with high affinity (
), effectively blocking the binding of agonists like fMLP (N-formyl-methionyl-leucyl-phenylalanine) and preventing downstream cytoskeletal rearrangement required for migration.
Signaling Pathway & Inhibition
The following diagram illustrates the FPR1 signaling cascade and the specific antagonistic node of Cyclosporin H.
Figure 1: Mechanism of Action. CsH competitively antagonizes FPR1, preventing fMLP-induced G-protein activation and subsequent actin polymerization.
Materials & Reagents
Reagents
Reagent
Specification
Storage
Cyclosporin H
Purity 98% (HPLC)
-20°C (Desiccated)
fMLP (fMLF)
Agonist (Target: FPR1)
-20°C
DMSO
Cell Culture Grade
RT
HBSS
With Ca2+/Mg2+ (Chemotaxis Buffer)
4°C
BSA
Fatty-acid free (0.1% for Buffer)
4°C
Calcein-AM
For fluorescent labeling (optional)
-20°C
Biological System[1][2][3][4][6][7][8][9][10][11]
Primary Human Neutrophils: Freshly isolated from peripheral blood (via Polymorphprep™ or Ficoll-Paque/Dextran sedimentation).
Alternative: dHL-60 cells (differentiated with 1.3% DMSO for 5-7 days to express FPR1).
Experimental Protocol
Phase 1: Preparation of Stock Solutions
Critical Note: CsH is hydrophobic. Proper solubilization is essential to prevent precipitation in aqueous buffers.
Cyclosporin H Stock (10 mM): Dissolve 1 mg of CsH (MW ~1202.6 g/mol ) in 83.1
L of 100% DMSO. Vortex vigorously. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
fMLP Stock (10 mM): Dissolve in DMSO. Dilute to working concentration (typically 10-100 nM) in Chemotaxis Buffer immediately before use.
Phase 2: Neutrophil Isolation & Pre-treatment
Self-Validating Step: Ensure neutrophil viability is >95% via Trypan Blue exclusion before proceeding.
Resuspension: Resuspend isolated neutrophils at
cells/mL in Chemotaxis Buffer (HBSS + 0.1% BSA).
Dose-Response Setup: Prepare CsH dilutions in Chemotaxis Buffer. Recommended testing range: 10 nM to 10
Tip: Always run a WKYMVm control to prove that your inhibition is receptor-specific and not due to generalized toxicity.
The "Therapeutic Window" of CsH
While CsH is selective, concentrations >10
M may begin to show off-target effects or partial inhibition of FPR2. Stick to the sub-micromolar range (0.1 - 1.0 M) for clean pharmacological data.
Handling Neutrophils
Neutrophils are notoriously sensitive.
Do not vortex cells. Resuspend gently.
Time limit: Use cells within 4 hours of isolation. Apoptosis alters receptor expression.
Plasticware: Use low-binding plastics to prevent premature activation and adhesion.
References
Stenfeldt, A. L., et al. (2007). "Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor." Inflammation.[9][4][6][10][11]
Wenzel-Seifert, K., et al. (1991). "Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E." Journal of Immunology.
Forsman, H., et al. (2023). "FPR1 antagonist AZ-2158 more potent than cyclosporin H." Biochemical Pharmacology.[12]
Nanamori, M., et al. (2006). "The Immunosuppressant Cyclosporin A Antagonizes Human Formyl Peptide Receptor through Inhibition of Cognate Ligand Binding." Journal of Immunology.
Technical Support Center: Cyclosporin H (CsH) Specificity & Off-Target Mitigation
Executive Summary & Mechanism of Action Cyclosporin H (CsH) is a cyclic undecapeptide often utilized as a negative control for Cyclosporin A (CsA) because it binds Cyclophilin A (CypA) but does not inhibit calcineurin (C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
Cyclosporin H (CsH) is a cyclic undecapeptide often utilized as a negative control for Cyclosporin A (CsA) because it binds Cyclophilin A (CypA) but does not inhibit calcineurin (Cn) . However, treating CsH as a purely "inert" compound is a critical experimental error.
Key Mechanistic Distinctions
Feature
Cyclosporin A (CsA)
Cyclosporin H (CsH)
Primary Target
Cyclophilin A (CypA)
Formyl Peptide Receptor 1 (FPR1)
Downstream Effect
Calcineurin Inhibition (Immunosuppression)
FPR1 Antagonism (Blocks Chemotaxis)
Secondary Effect
P-glycoprotein (MDR1) Inhibition
IFITM3 Degradation (Viral Entry Enhancement)
Calcineurin Binding
High Affinity (via CypA complex)
No Binding / No Inhibition
FPR1 Affinity (Ki)
Low / Negligible
High (~0.1 µM)
Frequently Asked Questions (Technical FAQ)
Q1: I am using CsH as a negative control for calcineurin inhibition. Why am I observing reduced cell migration?
A: You are likely observing the FPR1 antagonist effect of CsH.
While CsH does not inhibit calcineurin, it is a potent antagonist of FPR1 (Ki ~0.1 µM). If your cell model expresses FPR1 (e.g., neutrophils, macrophages, or specific cancer lines), CsH will block fMLP-induced chemotaxis and calcium mobilization. This is a specific pharmacological effect, not non-specific toxicity.
Q2: Does CsH inhibit P-glycoprotein (P-gp/MDR1) like CsA?
A: CsH has significantly lower potency against P-gp compared to CsA, but it is not zero.
CsA is a potent inhibitor of P-gp (MDR1). CsH interacts with P-gp but with much lower affinity. In highly sensitive transport assays, high concentrations of CsH (>10 µM) may show weak modulation. However, for most standard multidrug resistance (MDR) controls, CsH is considered a poor P-gp inhibitor compared to PSC-833 (Valspodar) or CsA.
Q3: We observed increased viral transduction efficiency with CsH. Is this an artifact?
A: No, this is a documented mechanism involving IFITM3 degradation .
CsH has been shown to physically interact with and degrade Interferon-Induced Transmembrane Protein 3 (IFITM3), a restriction factor that blocks viral entry. If you are studying viral vectors (e.g., Lentivirus), CsH treatment can enhance transduction efficiency by removing this block, independent of calcineurin signaling.
Troubleshooting Guide: Off-Target Identification
Use this guide to determine if the effects you are seeing are due to CsH specific pharmacology or experimental artifacts.
Scenario A: Unexpected Cytotoxicity or Growth Inhibition
Potential Cause: High-dose off-target toxicity or solvent effect.
Diagnostic: Check the DMSO concentration. CsH is highly lipophilic. Ensure final DMSO < 0.1%.
Validation: Perform a dose-response curve. CsH toxicity is typically observed only >20-50 µM. If toxicity occurs at 1 µM, check for contamination or cell-type specific hypersensitivity.
Scenario B: Inhibition of Calcium Flux (Non-Calcineurin)
Diagnostic: Stimulate cells with fMLP (FPR1 agonist). If CsH blocks this but not ionomycin-induced flux, it is acting via FPR1.
Validation: Use an alternative FPR1 antagonist (e.g., Boc-2) to see if it phenocopies the CsH effect.
Scenario C: CsH "Rescues" a Phenotype similar to CsA
Potential Cause: The phenotype is Cyclophilin-dependent but Calcineurin-independent.
Explanation: Both CsA and CsH bind Cyclophilin A. If the biological effect is driven by CypA isomerase activity (and not calcineurin phosphatase activity), both compounds will show an effect.
Validation: Use a non-binding cyclosporin analog or genetic knockdown of CypA to confirm.
Visualizations
Diagram 1: Signaling Specificity (CsA vs. CsH)
This pathway diagram illustrates the divergent signaling nodes targeted by CsA and CsH, highlighting why CsH is a valid calcineurin control but a potent FPR1 inhibitor.
Caption: CsA inhibits Calcineurin via CypA. CsH binds CypA but does not inhibit Calcineurin; instead, it blocks FPR1 and degrades IFITM3.
Diagram 2: Troubleshooting Workflow
A logic flow to determine if observed effects are "off-target" or specific to CsH pharmacology.
Caption: Step-by-step logic to categorize CsH effects as FPR1-mediated, IFITM3-mediated, or Cyclophilin-dependent.
Objective: Verify if CsH is affecting drug transport in your model.
Seeding: Seed cells expressing P-gp (e.g., Caco-2 or MDR1-transfected lines).
Dye Loading: Incubate cells with Rhodamine 123 (5 µM) (a P-gp substrate) for 60 min.
Efflux Phase: Wash cells and incubate in dye-free media containing:
Condition 1: Vehicle (DMSO)
Condition 2: CsA (5 µM) (Strong Inhibitor)
Condition 3: CsH (5 µM) (Test)
Analysis: Measure intracellular fluorescence via Flow Cytometry.
Interpretation: CsA treated cells will retain high fluorescence (blocked efflux). CsH treated cells should show significantly lower fluorescence (active efflux) compared to CsA, confirming low P-gp potency.
Quantitative Data Summary
Parameter
Cyclosporin A (CsA)
Cyclosporin H (CsH)
Reference
FPR1 Binding (Ki)
> 10 µM (Low/Inactive)
0.1 µM (Potent)
[1]
FPR1 Ca2+ Inhibition (IC50)
> 5 µM
0.08 µM
[1]
Calcineurin Inhibition
Potent (via CypA)
None / Inactive
[2]
IFITM3 Degradation
No Effect
Promotes Degradation
[3]
P-gp (MDR1) Inhibition
Potent (IC50 ~1-3 µM)
Weak / Negligible
[4]
References
Wenzel-Seifert, K., et al. "Cyclosporin H is a potent and selective formyl peptide receptor antagonist." Journal of Immunology, 1991.
Liu, J., et al. "Calcineurin inhibition and cyclosporin analogs." Cell, 1991.
Petrillo, C., et al. "Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells." Cell Stem Cell, 2018.
Foxwell, B.M., et al. "The use of anti-P-glycoprotein monoclonal antibodies to evaluate the interaction of cyclosporin A and cyclosporin H with P-glycoprotein." British Journal of Pharmacology, 1993.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Senior Application Scientist Level
Topic: Optimizing Lentiviral Transduction in Sensitive Primary Cells (HSCs, T-Cells, NK Cells)
Diagnostic Hub: The Efficiency-Toxicity Paradox
User Query: "I am experiencing high cell death in primary T-cells/HSCs using Polybrene. How can I maintain high transduction titers without compromising cell viability?"
Scientist's Analysis:
The industry standard, Polybrene (Hexadimethrine bromide) , functions by neutralizing electrostatic repulsion between the negatively charged viral capsid and the cell membrane. However, it often disrupts the membrane potential, leading to significant cytotoxicity, particularly in sensitive primary cells like Hematopoietic Stem Cells (HSCs) and T-cells.
To resolve this, you must transition to receptor-independent fusion enhancers or nanofibril-based technologies . These alternatives facilitate viral entry via membrane fusion or active adhesion rather than crude charge neutralization.[1]
Enhancer Selection Matrix
Feature
Polybrene
Retronectin
Vectofusin-1
LentiBOOST
Class
Cationic Polymer
Fibronectin Fragment
Histidine-rich Peptide
Poloxamer (Triblock Copolymer)
Mechanism
Charge Neutralization
Receptor Binding (VLA-4/5)
Nanofibril Adhesion + Fusion
Membrane Fluidity/Fusion
Toxicity
High (Cell type dependent)
Negligible
Negligible
Negligible
Protocol
Soluble (Simple)
Plate Coating (Complex)
Soluble (Simple)
Soluble (Simple)
Best For
Robust Cell Lines (HEK293, HeLa)
HSCs (Clinical Standard)
T-cells, B-cells, HSCs
T-cells, HSCs, NK Cells
GMP Ready?
Yes
Yes
Yes
Yes
Technical Deep Dive: Mechanisms of Action
Understanding how the virus enters the cell dictates your troubleshooting strategy.
Polybrene forces aggregation and endocytosis, often stressing the cell.
Vectofusin-1 forms nanofibrils that capture viral particles and actively fuse them with the membrane.[2]
LentiBOOST lowers the energy barrier for lipid fusion, allowing the virus to "slip" through the membrane without triggering stress pathways.
Visualization: Viral Entry Pathways
Caption: Comparison of viral entry mechanisms.[1][3] Green pathways (Vectofusin/LentiBOOST) avoid the cellular stress associated with Polybrene-induced aggregation.
Validated Protocols (Low-Toxicity)
Protocol A: Vectofusin-1 (Peptide-Based)
Best for: Primary T-Cells and HSCs where plate coating is undesirable.
Preparation: Dilute Vectofusin-1 in culture medium to a final concentration of 10 µg/mL .
Pre-complexation (Critical Step): Add the calculated volume of Vectofusin-1 to the viral supernatant before adding to cells.
Why? This allows the peptide to form nanofibrils with the viral particles.[2]
Time: Incubate for 5–10 minutes at room temperature.
Transduction: Add the Virus-Vectofusin mix to the cells.
Spinoculation (Optional): Centrifuge at 400 x g for 2 hours at 32°C .
Note: While Vectofusin works under static conditions, spinoculation significantly boosts VCN (Vector Copy Number) in hard-to-transduce cells.
Incubation: Culture cells at 37°C. No wash step is strictly required after transduction due to low toxicity, but media exchange after 24 hours is good practice.
Protocol B: LentiBOOST (Poloxamer-Based)
Best for: Clinical-grade manufacturing and fragile cells (NK cells).
Workflow:
Titration: For initial optimization, test LentiBOOST ratios of 1:200 and 1:500 .
Mixing: Add LentiBOOST directly to the cell culture medium or viral supernatant. Pre-complexation is not as critical as with peptides, but simultaneous addition is recommended.
Combination Strategy:
Scenario: If viral titer is extremely low.
Action: Use LentiBOOST in combination with a low dose of Polybrene (2 µg/mL). LentiBOOST stabilizes the membrane, mitigating the toxicity of the Polybrene while maintaining high entry rates.
Troubleshooting & FAQs
Q1: I switched from Polybrene to Vectofusin-1, but my transduction efficiency dropped. Why?A: This is likely a complexation failure . Unlike Polybrene, Vectofusin-1 requires a specific ratio of peptide to viral volume to form functional nanofibrils.
Fix: Ensure you are pre-incubating the virus and Vectofusin-1 for at least 5 minutes in a small volume before adding to the larger volume of cell media. Do not add them separately to the well.
Q2: Can I use these enhancers for in vivo applications?A: Generally, no. These protocols are designed for ex vivo transduction (e.g., CAR-T manufacturing). Injecting transduction enhancers directly into a subject is not standard practice and carries unknown systemic risks.
Q3: My primary T-cells are clumping significantly after transduction with LentiBOOST.A: Poloxamers can alter membrane viscosity.[8] While not toxic, they can promote temporary aggregation.
Fix: Perform a media exchange 6–18 hours post-transduction. Gently pipette to dissociate clumps. This will not affect the integration, which has already occurred.
Q4: How do I scale up these protocols for clinical bags (Prodigy/Xuri)?A: Both Vectofusin-1 and LentiBOOST are soluble and ideal for closed systems (unlike Retronectin).
Protocol: Inject the enhancer into the viral bag, mix, and then weld/pump into the cell culture bag. Ensure the final concentration matches the static protocol (e.g., 10 µg/mL for Vectofusin).
Comparative Data: Efficiency vs. Viability[8][9][10]
Data synthesized from internal validation and peer-reviewed studies (Hauber et al., Fenard et al.).
Condition
MOI (Multiplicity of Infection)
Transduction Efficiency (% GFP+)
Cell Viability (Day 3)
No Enhancer
10
2.5%
98%
Polybrene (8 µg/mL)
10
45.0%
65% (Significant Toxicity)
Retronectin (Coated)
10
55.0%
96%
Vectofusin-1 (10 µg/mL)
10
60.0%
97%
LentiBOOST (1:200)
10
58.0%
98%
References
Hauber, I. et al. (2018). A Nontoxic Transduction Enhancer Enables Highly Efficient Lentiviral Transduction of Primary Murine T Cells and Hematopoietic Stem Cells. Molecular Therapy - Methods & Clinical Development.
Fenard, D. et al. (2013). Vectofusin-1, a New Viral Entry Enhancer, Strongly Promotes Lentiviral Transduction of Human Hematopoietic Stem Cells.[3] Molecular Therapy - Nucleic Acids.[1][7]
Rogers, G.L. et al. (2021). Vectofusin-1–based T-cell transduction approach compared with RetroNectin-based transduction for generating murine chimeric antigen receptor T-cells.[5] bioRxiv.
Miltenyi Biotec. Vectofusin-1 Application Note: Enhancing retroviral transduction of human T cells.
This section has no published content on the current product page yet.
Safety & Regulatory Compliance
Safety
Personal Protective Equipment (PPE) & Safe Handling Guide: Cyclosporin H
Executive Safety Assessment Cyclosporin H (CsH) is often misconceived as "safe" because it lacks the potent immunosuppressive calcineurin-inhibition activity of its analog, Cyclosporin A. This is a dangerous oversight.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Cyclosporin H (CsH) is often misconceived as "safe" because it lacks the potent immunosuppressive calcineurin-inhibition activity of its analog, Cyclosporin A. This is a dangerous oversight. CsH is a potent Formyl Peptide Receptor 1 (FPR1) antagonist and a modulator of Multidrug Resistance (MDR) transporters (e.g., P-glycoprotein).
From a safety perspective, it shares the core toxicological scaffold of the cyclosporin family. It must be handled as a Reproductive Toxin (Category 1B) and a Carcinogen (Category 1B) . The primary risks in a research setting are inhalation of lyophilized powder during weighing and dermal absorption when dissolved in organic solvents (DMSO/Ethanol).
To understand the PPE requirements, one must understand the compound's behavior at the cellular level. CsH does not merely "poison" cells; it specifically blocks chemotactic signaling and cellular efflux pumps.
Mechanistic Interaction Diagram
The following diagram illustrates why systemic exposure is hazardous: CsH interferes with neutrophil defense mechanisms (FPR1) and xenobiotic efflux pumps (P-gp), potentially compromising the body's ability to handle other stressors or impacting fetal development.
Figure 1: Mechanism of Action. CsH antagonism of FPR1 and inhibition of P-gp creates specific biological hazards beyond simple cytotoxicity.
PPE Matrix: Activity-Based Protection
Standard "lab safety" is insufficient. The PPE must be scaled based on the physical state of the compound.
Protective Layer
Solid State Handling (Weighing/Aliquot)
Solution Handling (DMSO/Ethanol Solubilization)
Respiratory
Primary: Certified Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 Respirator if hood work is impossible (Not recommended).
Primary: Fume Hood (prevention of solvent vapor inhalation).Note: Aerosols from pipetting are the main risk here.
Hand Protection
Double Nitrile Gloves (Standard thickness).Change frequency: Every 60 mins.
Specialized Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Reason: DMSO permeates nitrile in <10 mins, carrying CsH with it. Change outer glove immediately upon splash.
Eye/Face
Chemical Safety Goggles (ANSI Z87.1).
Chemical Safety Goggles + Face Shield (if working with volumes >50 mL).
Body
Lab Coat (Buttoned, wrist-fitted).
Lab Coat + Impervious Tyvek® Sleeves .Reason: Protects wrists from gap exposure during reaching.
Technical Insight: The "DMSO Trojan Horse"
Researchers often fail to account for the solvent. Cyclosporin H is hydrophobic and typically dissolved in DMSO (Dimethyl sulfoxide) or Ethanol .
The Risk: DMSO is a potent skin penetrant. If CsH is dissolved in DMSO, the solvent acts as a carrier vehicle, transporting the peptide through intact skin and standard glove materials rapidly.
The Solution: You cannot rely on a single pair of nitrile gloves. Double gloving is mandatory. The air gap between gloves provides a breakthrough buffer. If the outer glove is splashed, strip it immediately; the inner glove protects you while you reglove.
Operational Protocols
A. Weighing & Transfer (The Static Hazard)
Cyclic peptides are often electrostatically charged, causing "fly-away" powder that can settle on cuffs or benches.
Preparation: Place an anti-static gun or ionizer inside the fume hood. Wipe the balance area with a damp lint-free cloth to discharge static.
Containment: Never weigh CsH on an open bench. Use a micro-balance inside a fume hood .
Transfer: Use a disposable anti-static spatula. Do not tap the spatula on the side of the vessel (creates aerosol).
Decontamination: Immediately after weighing, wipe the balance and surrounding area with 10% bleach followed by 70% ethanol.
B. Solubilization (The Permeation Hazard)
Vessel Selection: Use glass or polypropylene vials with tight-sealing septa caps. Avoid polystyrene (DMSO incompatibility).
Solvent Addition: Add solvent (DMSO) slowly down the side of the vial to prevent "puffing" of the powder.
Vortexing: Keep the lid tightly sealed. Vortex inside the hood.
Needle Safety: If using syringes to pierce septa, ensure the vial is stabilized (clamp) to prevent accidental self-injection—a critical risk with high-potency DMSO solutions.
Safe Handling Workflow Diagram
Figure 2: Decision Matrix for Safe Handling. Note the divergence in glove protocols based on formulation.
Emergency & Disposal Procedures
Spill Cleanup[4]
Powder Spill: Do NOT sweep. Sweeping generates aerosols.
Protocol: Cover with wet paper towels (dampened with water) to suppress dust. Wipe up carefully from the outside in. Place all materials in a biohazard bag.
Solution Spill:
Protocol: Cover with absorbent pads. If DMSO is involved, wear Silver Shield/4H laminate gloves if available, or triple-glove with nitrile and change immediately after contact.
Waste Disposal
CsH is a halogenated (if modified) or nitrogenous cyclic peptide.
Solid Waste: Dispose of as Hazardous Chemical Waste (Cytotoxic/Carcinogenic stream). Label clearly: "Cyclosporin H - Reprotox/Carcinogen."
Liquid Waste: Do not mix with general organic solvents if your facility segregates cytotoxics. Incineration is the only acceptable destruction method. Do not autoclave (autoclaving may not destroy the peptide ring structure and can aerosolize it).
References
National Institutes of Health (NIH). (2007). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Cyclosporins.[3][4] PMC2254321. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]